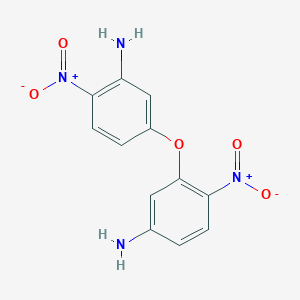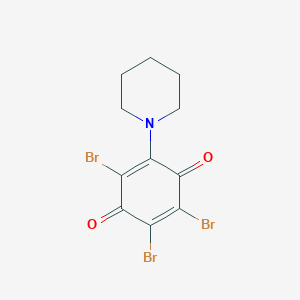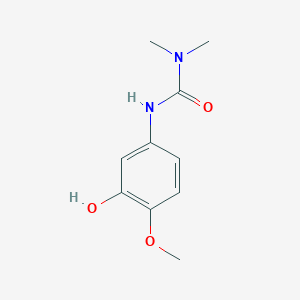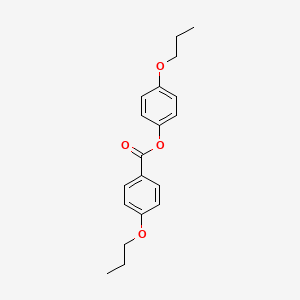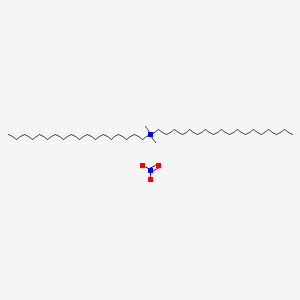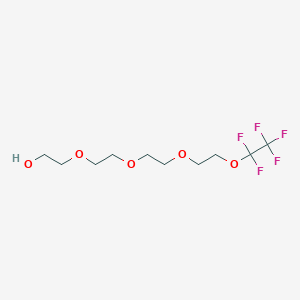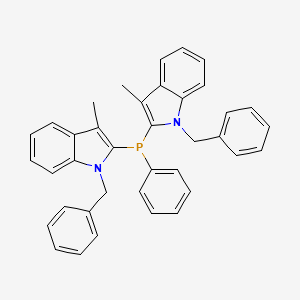![molecular formula C5H3N3OS2Se B12544461 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure
Métodos De Preparación
The synthesis of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be achieved through several routes. One common method involves the cyclization of 2-amino-1,3-dithiol-4,5-dicarboxylic acid derivatives with selenium reagents under specific conditions. For example, the trimethylsilylation of 5,7-dioxo(4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2-selone with bis(trimethylsilyl) acetamide in benzene solution has been reported to increase the yield of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents can lead to the formation of selenoxide derivatives, while reduction reactions may yield selenol compounds .
Aplicaciones Científicas De Investigación
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents . In materials science, the compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials . Additionally, its reactivity and stability are of interest in organic synthesis, where it can be used as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include the formation of seleno-sulfur bonds and disruption of normal protein function .
Comparación Con Compuestos Similares
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be compared with other similar compounds such as 2-amino-5-thioxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one and 2-amino-5-oxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one. These compounds share a similar core structure but differ in the nature of the chalcogen atom (selenium, sulfur, or oxygen). The presence of selenium in this compound imparts unique electronic and chemical properties, making it distinct from its sulfur and oxygen analogs .
Propiedades
Fórmula molecular |
C5H3N3OS2Se |
|---|---|
Peso molecular |
264.2 g/mol |
Nombre IUPAC |
5-amino-2-selanylidene-6H-[1,3]dithiolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H3N3OS2Se/c6-4-7-2(9)1-3(8-4)11-5(12)10-1/h(H3,6,7,8,9) |
Clave InChI |
XGAMAHTYENPENK-UHFFFAOYSA-N |
SMILES canónico |
C12=C(N=C(NC1=O)N)SC(=[Se])S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


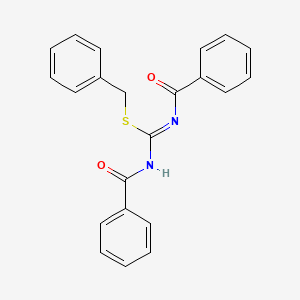
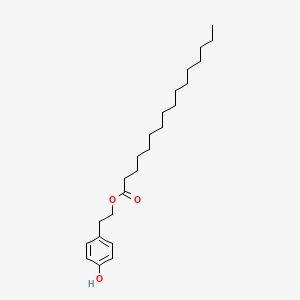
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
